N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide
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Overview
Description
N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxo group, a phenylamino group, and a thioxoimidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thioxoimidazolidinyl core, followed by the introduction of the chlorophenyl and phenylamino groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, amines, and thiourea derivatives. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar oxo group but lacking the complex thioxoimidazolidinyl structure.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.
Uniqueness
N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of functional groups provides a versatile platform for the development of new compounds with specific properties and activities.
Properties
Molecular Formula |
C23H25ClN4O3S |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]hexanamide |
InChI |
InChI=1S/C23H25ClN4O3S/c1-2-3-5-10-20(29)26-28-19(15-21(30)25-17-8-6-4-7-9-17)22(31)27(23(28)32)18-13-11-16(24)12-14-18/h4,6-9,11-14,19H,2-3,5,10,15H2,1H3,(H,25,30)(H,26,29) |
InChI Key |
GOWWGYDDTXHGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NN1C(C(=O)N(C1=S)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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